(r)-2-(Boc-amino)-5-phenyl-4-pentenoic acid (r)-2-(Boc-amino)-5-phenyl-4-pentenoic acid
Brand Name: Vulcanchem
CAS No.: 261380-19-2
VCID: VC13816483
InChI: InChI=1S/C16H21NO4/c1-16(2,3)21-15(20)17-13(14(18)19)11-7-10-12-8-5-4-6-9-12/h4-10,13H,11H2,1-3H3,(H,17,20)(H,18,19)/t13-/m1/s1
SMILES: CC(C)(C)OC(=O)NC(CC=CC1=CC=CC=C1)C(=O)O
Molecular Formula: C16H21NO4
Molecular Weight: 291.34 g/mol

(r)-2-(Boc-amino)-5-phenyl-4-pentenoic acid

CAS No.: 261380-19-2

Cat. No.: VC13816483

Molecular Formula: C16H21NO4

Molecular Weight: 291.34 g/mol

* For research use only. Not for human or veterinary use.

(r)-2-(Boc-amino)-5-phenyl-4-pentenoic acid - 261380-19-2

Specification

CAS No. 261380-19-2
Molecular Formula C16H21NO4
Molecular Weight 291.34 g/mol
IUPAC Name (2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-5-phenylpent-4-enoic acid
Standard InChI InChI=1S/C16H21NO4/c1-16(2,3)21-15(20)17-13(14(18)19)11-7-10-12-8-5-4-6-9-12/h4-10,13H,11H2,1-3H3,(H,17,20)(H,18,19)/t13-/m1/s1
Standard InChI Key OIMOFNCGPRURIA-CYBMUJFWSA-N
Isomeric SMILES CC(C)(C)OC(=O)N[C@H](CC=CC1=CC=CC=C1)C(=O)O
SMILES CC(C)(C)OC(=O)NC(CC=CC1=CC=CC=C1)C(=O)O
Canonical SMILES CC(C)(C)OC(=O)NC(CC=CC1=CC=CC=C1)C(=O)O

Introduction

Structural and Physicochemical Properties

Molecular Architecture

The compound’s IUPAC name is (R,E)-2-((tert-butoxycarbonyl)amino)-5-phenylpent-4-enoic acid, with the following key features:

  • Chiral center: (R)-configuration at C2 .

  • Alkene geometry: (E)-configuration at C4-C5 .

  • Protecting group: Boc (tert-butoxycarbonyl) on the α-amino group .

  • Functional groups: Carboxylic acid (C1), secondary amide (Boc-NH), and aromatic phenyl (C5) .

Physicochemical Data

PropertyValueSource
Molecular formulaC₁₆H₂₁NO₄
Molecular weight291.35 g/mol
CAS Registry Number261380-19-2
Purity≥95%
SMILESCC(C)(C)OC(=O)NC@HC(=O)O
Storage temperatureRoom temperature (recommended)

The Boc group enhances solubility in organic solvents (e.g., dichloromethane, THF) while the carboxylic acid enables salt formation in basic aqueous media .

Synthesis and Stereochemical Control

Enolate Alkylation Strategy

A common approach involves stereoselective alkylation of Boc-protected amino acid precursors:

  • Boc protection: L-phenylalanine or similar amino acids are protected using di-tert-butyl dicarbonate (Boc₂O) under basic conditions .

  • Enolate formation: Treatment with a strong base (e.g., LDA) generates a chiral enolate at C2 .

  • Allylic electrophile coupling: Reaction with 3-phenylpropenyl bromide introduces the (E)-alkene moiety .

This method achieves >95% enantiomeric excess (ee) when using Evans oxazolidinone auxiliaries or asymmetric catalysis .

Nitrene Insertion Methodology

Recent advances employ iron-catalyzed 1,3-nitrogen migration for Boc-protected amino acid synthesis :

  • Azanyl ester formation: Coupling 5-phenyl-4-pentenoic acid with BocNHOH.

  • Iron-mediated migration: Fe(II)-salen complexes induce stereoretentive C(sp³)−H amination, preserving the (R)-configuration .

Applications in Drug Discovery

Peptide Backbone Modification

The compound’s rigid alkene and bulky phenyl group enable:

  • Conformational restraint in peptide analogs, enhancing target binding affinity .

  • Resistance to proteolytic degradation in therapeutic peptides .

Intermediate for Statin Analogs

As a β,γ-unsaturated γ-amino acid, it serves as a precursor to HMG-CoA reductase inhibitors (statins) by:

  • Reductive amination to introduce hydroxymethylglutaryl (HMG) side chains .

  • Lactonization to form statin core structures .

Enantioselective Catalysis

The Boc group facilitates chiral ligand synthesis for asymmetric catalysis, including:

  • Palladium-catalyzed cross-couplings .

  • Organocatalytic Michael additions .

Hazard StatementPrecautionary Measure
H315Causes skin irritation
H319Causes serious eye irritation
H335May cause respiratory irritation

Analytical Characterization

¹H NMR (CDCl₃, 500 MHz)

δ (ppm)MultiplicityIntegrationAssignment
1.43s9HBoc (C(CH₃)₃)
4.92d (J=7.5 Hz)1HC2-H (α-amino)
5.55dt (J=15.4, 6.8 Hz)1HC4-H (trans alkene)
6.30d (J=15.4 Hz)1HC5-H (alkene)
7.20–7.35m5HPhenyl aromatic Hs

Data extrapolated from related structures in .

IR (ATR, cm⁻¹)

  • 3340 (N-H stretch, amide A)

  • 1695 (C=O, Boc carbonyl)

  • 1630 (C=C, alkene)

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